3-Hydroxy-2,4,6-trinitrobenzoic acid
Overview
Description
3-Hydroxy-2,4,6-trinitrobenzoic acid is an organic compound known for its high explosive properties It is a nitrated derivative of benzoic acid and is characterized by the presence of three nitro groups and one hydroxyl group attached to the benzene ring
Preparation Methods
3-Hydroxy-2,4,6-trinitrobenzoic acid is typically prepared by the oxidation of 2,4,6-trinitrotoluene (TNT). The oxidation process can be carried out using various oxidizing agents such as nitric acid and potassium chlorate or dichromate . The reaction conditions often involve heating and the use of acidic media to facilitate the oxidation process. Industrial production methods may involve more controlled and large-scale oxidation processes to ensure the purity and yield of the compound .
Chemical Reactions Analysis
3-Hydroxy-2,4,6-trinitrobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield different products.
Decarboxylation: Upon heating, the compound undergoes decarboxylation to produce 1,3,5-trinitrobenzene.
Common reagents used in these reactions include nitric acid, potassium chlorate, dichromate, and tin. The major products formed from these reactions are 1,3,5-trinitrobenzene and 2,4,6-triaminobenzoic acid .
Scientific Research Applications
3-Hydroxy-2,4,6-trinitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: Due to its explosive properties, it is used in the production of explosives and related materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,4,6-trinitrobenzoic acid involves its ability to undergo various chemical transformations. The presence of nitro groups makes it highly reactive, allowing it to participate in oxidation and reduction reactions. The molecular targets and pathways involved in its action depend on the specific application and the chemical environment in which it is used .
Comparison with Similar Compounds
3-Hydroxy-2,4,6-trinitrobenzoic acid can be compared with other similar compounds such as:
2,4,6-Trinitrobenzoic acid: This compound lacks the hydroxyl group present in this compound, making it less reactive in certain chemical reactions.
2,4,6-Tribromo-3-hydroxybenzoic acid: This compound contains bromine atoms instead of nitro groups, resulting in different chemical properties and reactivity.
Properties
IUPAC Name |
3-hydroxy-2,4,6-trinitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O9/c11-6-3(9(16)17)1-2(8(14)15)4(7(12)13)5(6)10(18)19/h1,11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQNQWRNZSFYBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536479 | |
Record name | 3-Hydroxy-2,4,6-trinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33927-45-6 | |
Record name | 3-Hydroxy-2,4,6-trinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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